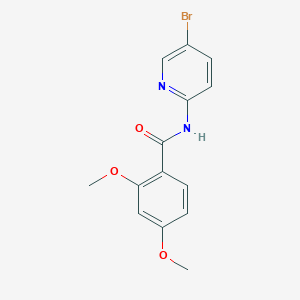![molecular formula C21H16ClN3O2 B243785 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243785.png)
3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a synthetic compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, this compound can induce apoptosis in cancer cells and inhibit their growth. Additionally, it has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, potentially leading to the development of new treatments for neurological disorders.
Biochemical and Physiological Effects
3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell growth. In the brain, it can modulate the activity of certain neurotransmitters, potentially leading to the development of new treatments for neurological disorders. Additionally, it has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, its ability to inhibit HDACs makes it a promising candidate for the treatment of cancer. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One potential direction is the development of new drugs based on this compound, with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of this compound, particularly in the brain. Finally, research is needed to determine the potential of this compound in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves the reaction of 4-(2-bromoethyl)benzonitrile with 2-amino-5-chlorobenzonitrile to form 4-(2-chloroethyl)-2-amino-5-chlorobenzonitrile. This intermediate is then reacted with 2-(4-bromobenzyl)oxazolo[4,5-b]pyridine to form the final product.
Aplicaciones Científicas De Investigación
3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has shown potential in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurobiology, it has been shown to modulate the activity of certain neurotransmitters, potentially leading to the development of new treatments for neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
Fórmula molecular |
C21H16ClN3O2 |
|---|---|
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-4-7-16(11-17(13)22)20(26)24-12-14-5-8-15(9-6-14)21-25-19-18(27-21)3-2-10-23-19/h2-11H,12H2,1H3,(H,24,26) |
Clave InChI |
BEWMABLIWBIBDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)
![2-[(5-Bromo-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243713.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B243714.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-propoxybenzamide](/img/structure/B243716.png)



![N-acetyl-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243722.png)
![N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243723.png)